N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a bromothiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide typically involves several steps, starting with the preparation of the bipyridine and bromothiophene intermediates. Common synthetic methods include:
Suzuki Coupling: This method involves the cross-coupling of a boronic acid derivative of bipyridine with a bromothiophene carboxamide under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a bromothiophene carboxamide.
Negishi Coupling: This method involves the use of a zinc reagent for the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways . The bromothiophene carboxamide group may interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related nitrogen-containing heterocycle used as a ligand in metal complexes.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide is unique due to its combination of bipyridine and bromothiophene moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential bioactivity make it a valuable tool in various research fields.
Properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-14(22-10-13)16(21)20-9-12-4-2-6-19-15(12)11-3-1-5-18-8-11/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVCZSOXWXJNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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